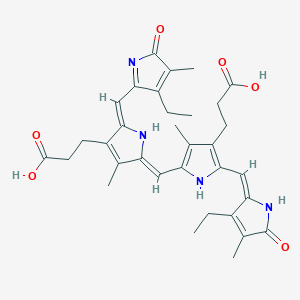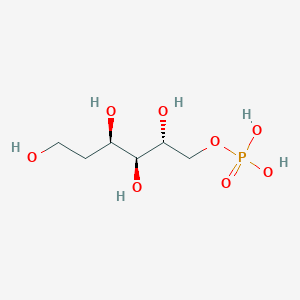
2-Deoxy-glucitol-6-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Deoxy-glucitol-6-phosphate is an organic compound belonging to the class of monosaccharide phosphates. These compounds are characterized by a phosphate group linked to a carbohydrate unit. This compound is a derivative of glucose, where the hydroxyl group at the second carbon is replaced by a hydrogen atom, and the sixth carbon is phosphorylated.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Deoxy-glucitol-6-phosphate can be synthesized by the reduction of 2-deoxy-D-glucose 6-phosphate using sodium borohydride. The reaction involves the following steps:
- Dissolve 2-deoxy-D-glucose 6-phosphate in an appropriate solvent.
- Add sodium borohydride to the solution.
- Allow the reaction to proceed under controlled conditions.
- Purify the product using ion-exchange chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reduction reactions and purification techniques. The process may be optimized for higher yield and purity through advanced techniques such as continuous flow reactors and automated chromatography systems.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Deoxy-glucitol-6-phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Further reduction can lead to the formation of fully reduced sugar alcohols.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Sugar alcohols.
Substitution: Various substituted sugar derivatives.
Applications De Recherche Scientifique
2-Deoxy-glucitol-6-phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex carbohydrates and glycoconjugates.
Biology: The compound is studied for its role in metabolic pathways and its potential as a metabolic inhibitor.
Medicine: Research has explored its use in cancer therapy, where it acts as a glycolytic inhibitor, disrupting cancer cell metabolism.
Industry: It is used in the production of pharmaceuticals and as a biochemical reagent in various industrial processes
Mécanisme D'action
2-Deoxy-glucitol-6-phosphate exerts its effects by mimicking glucose and interfering with glycolysis. It is phosphorylated by hexokinase to form this compound, which accumulates intracellularly. This accumulation inhibits the function of hexokinase and glucose-6-phosphate isomerase, leading to a disruption of glycolysis and inducing cell death. This mechanism is particularly effective in targeting cancer cells, which rely heavily on glycolysis for energy production .
Comparaison Avec Des Composés Similaires
2-Deoxy-2-amino-glucitol-6-phosphate: This compound has an amino group at the second carbon instead of a hydrogen atom.
2-Deoxy-D-glucose-6-phosphate: Similar to 2-deoxy-glucitol-6-phosphate but with a hydroxyl group at the second carbon.
Uniqueness: this compound is unique due to its specific structural modifications, which allow it to act as a potent glycolytic inhibitor. Its ability to disrupt glycolysis makes it a valuable compound in cancer research and therapy. Additionally, its structural similarity to glucose enables it to participate in various biochemical pathways, making it a versatile tool in scientific research .
Propriétés
Formule moléculaire |
C6H15O8P |
|---|---|
Poids moléculaire |
246.15 g/mol |
Nom IUPAC |
[(2R,3S,4R)-2,3,4,6-tetrahydroxyhexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H15O8P/c7-2-1-4(8)6(10)5(9)3-14-15(11,12)13/h4-10H,1-3H2,(H2,11,12,13)/t4-,5-,6+/m1/s1 |
Clé InChI |
KLPBNGZTTQNYHR-PBXRRBTRSA-N |
SMILES isomérique |
C(CO)[C@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O |
SMILES canonique |
C(CO)C(C(C(COP(=O)(O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Carboxymethoxy)-5-[(2S)-2-({(2S)-2-[(3-carboxypropanoyl)amino]-3-phenylpropanoyl}amino)-3-oxo-3-(pentylamino)propyl]benzoic acid](/img/structure/B10776505.png)
![2-[[2-[(2-Hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol;iron](/img/structure/B10776513.png)
![3-[3,4-Bis[(2-hydroxyphenyl)methylideneamino]phenyl]propanoic acid](/img/structure/B10776518.png)
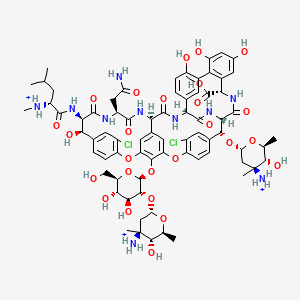
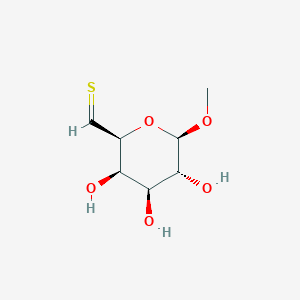




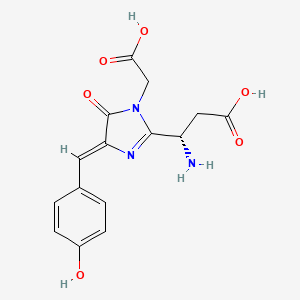
![2'-O-[1-Ethyl-1H-imidazol)] thymidine-5'-monophosphate](/img/structure/B10776569.png)
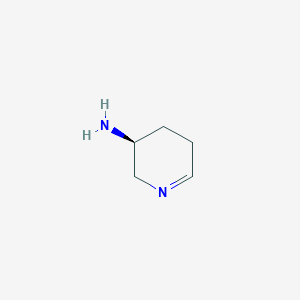
![3,4-Bis[(2-hydroxyphenyl)methylideneamino]benzoic acid;iron](/img/structure/B10776576.png)
